N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.
Introduction of the Fluorophenyl Group: The 2-aminothiazole can then be reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the fluorophenyl group.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and fluorophenyl group are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Thiazole derivatives have shown promise in treating conditions such as cancer, bacterial infections, and inflammatory diseases. The specific interactions of this compound with biological targets are of particular interest in developing new treatments.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- N-(4-(2-((4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Uniqueness
The presence of the fluorophenyl group in N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide distinguishes it from other similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its binding affinity and specificity for certain biological targets. This makes the compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXODAMVPVMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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